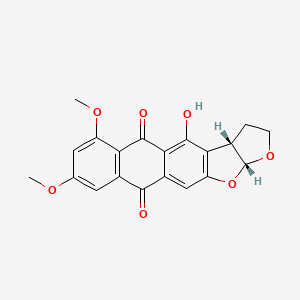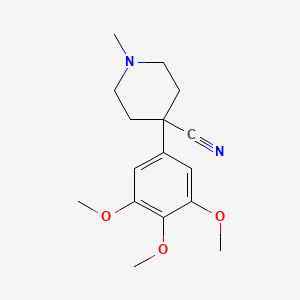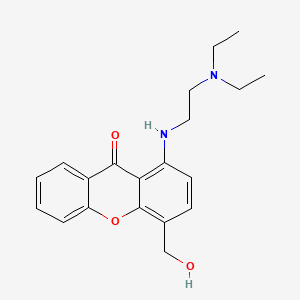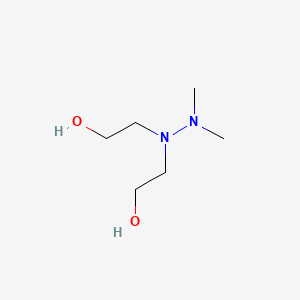
6,8-O-Dimethylversicolorin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-O-Dimethylversicolorin B is a secondary metabolite produced by certain strains of the fungus Aspergillus versicolor
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-O-Dimethylversicolorin B typically involves the methylation of versicolorin B. The process begins with the isolation of versicolorin B from the fungal culture, followed by its methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus versicolor under controlled conditions to maximize the yield of versicolorin B. The isolated versicolorin B is then subjected to the methylation process as described above. The final product is purified using chromatographic techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions: 6,8-O-Dimethylversicolorin B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like chromium trioxide (CrO3) to yield oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Oxidized derivatives with additional carbonyl groups.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Medicine: Explored for its potential anti-neuroinflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 6,8-O-Dimethylversicolorin B involves its interaction with cellular targets, leading to various biological effects. In the context of its anti-neuroinflammatory activity, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating the NF-κB signaling pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation.
類似化合物との比較
6,8-O-Dimethylversicolorin B can be compared with other similar anthraquinone compounds, such as:
Versicolorin A: Another metabolite from with similar structural features but different biological activities.
Sterigmatocystin: A related compound with potent carcinogenic properties.
Aversin: Known for its antimicrobial activity.
Uniqueness: this compound stands out due to its specific methylation pattern, which imparts unique chemical and biological properties. Its potential anti-neuroinflammatory effects and applications in dye production further highlight its distinctiveness among related compounds .
特性
CAS番号 |
62057-57-2 |
|---|---|
分子式 |
C20H16O7 |
分子量 |
368.3 g/mol |
IUPAC名 |
(4S,8R)-2-hydroxy-16,18-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |
InChI |
InChI=1S/C20H16O7/c1-24-8-5-10-15(12(6-8)25-2)19(23)16-11(17(10)21)7-13-14(18(16)22)9-3-4-26-20(9)27-13/h5-7,9,20,22H,3-4H2,1-2H3/t9-,20+/m0/s1 |
InChIキー |
NZRQTYSAMANXPT-GWNMQOMSSA-N |
異性体SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)O |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)




![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)








